molecular formula C28H37F2N7O6S2 B1662901 Almitrine mesylate CAS No. 29608-49-9

Almitrine mesylate

Cat. No. B1662901
CAS RN: 29608-49-9
M. Wt: 669.8 g/mol
InChI Key: MRDBGMJEPGXQHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Almitrine mesylate is a respiratory stimulant that enhances respiration by acting as an agonist of peripheral chemoreceptors located on the carotid bodies . It is used in the treatment of chronic obstructive pulmonary disease .


Molecular Structure Analysis

The molecular formula of Almitrine mesylate is C28H37F2N7O6S2 . The molecular weight is 669.76 . The InChI Key is MRDBGMJEPGXQHJ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Almitrine mesylate has a water solubility of 0.0184 mg/mL . Its logP values are 3.54 (ALOGPS) and 4.99 (Chemaxon), and its logS value is -4.4 (ALOGPS) . The compound has a pKa (Strongest Acidic) of 9.49 and a pKa (Strongest Basic) of 6.89 .

Scientific Research Applications

Treatment of Hypoxemia During One-Lung Ventilation

Almitrine mesylate has been studied for its efficacy in treating hypoxemia during one-lung ventilation (OLV). A randomized double-blinded study demonstrated that almitrine could successfully maintain SpO2 levels above 95% during OLV, suggesting its potential use in this context (Dalibon et al., 2004).

Effects on Diaphragm Contractile Properties

Research has indicated that almitrine can improve diaphragm muscle force and endurance in young rats, although this effect does not persist with ageing. This finding is significant for understanding the potential use of almitrine in conditions affecting diaphragm function (McGuire et al., 2002).

Dose-Dependent Effects in Acute Lung Injury

In studies on acute lung injury (ALI), almitrine has shown dose-dependent effects on pulmonary gas exchange and hemodynamics. Lower doses of almitrine were found to improve arterial oxygen pressure and decrease intrapulmonary shunt, whereas higher doses did not demonstrate additional benefits (Sommerer et al., 2000).

Efficacy in ARDS, Including COVID-19

A study evaluated almitrine as a rescue therapy for refractory hypoxemia in both COVID and non-COVID acute respiratory distress syndrome (ARDS). The response to almitrine was highly variable, with different outcomes based on the cause of ARDS (Blot et al., 2022).

Mechanism of Action in Muscle Fatigue

Investigations into the mechanism of action of almitrine on muscle fatigue revealed its potential anti-oxidant properties. This insight is crucial for understanding how almitrine enhances recovery from fatigue, particularly in the context of respiratory muscles (Markos et al., 2002).

Long-term Effects in COPD Patients

Long-term effects of almitrine bismesylate in COPD patients with chronic hypoxaemia were studied, revealing that while well-tolerated, almitrine did not demonstrate effectiveness in improving chronic hypoxemia in these patients over a long duration (Sans-Torres et al., 2003).

Almitrine Neuropathy

A study reported the development of a sensory peripheral neuropathy associated with almitrine use, highlighting a potential side effect of the drug (Gherardi et al., 2004).

Safety And Hazards

Almitrine mesylate is considered toxic and should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . In case of accidental release, dust formation should be avoided, and personal protective equipment should be used .

Relevant Papers

  • A double-blind placebo-controlled clinical trial of almitrine bismesylate in patients with chronic respiratory insufficiency was conducted . The study found that almitrine bismesylate can be considered useful in the treatment of patients with chronic respiratory insufficiency .
  • Another study reported the use of almitrine in 25 consecutive patients with acute lung injury (ALI). The study found that almitrine was associated with lactic acidosis and impaired results of hepatic function tests in 30% of the patients .

properties

IUPAC Name

6-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-2-N,4-N-bis(prop-2-enyl)-1,3,5-triazine-2,4-diamine;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29F2N7.2CH4O3S/c1-3-13-29-24-31-25(30-14-4-2)33-26(32-24)35-17-15-34(16-18-35)23(19-5-9-21(27)10-6-19)20-7-11-22(28)12-8-20;2*1-5(2,3)4/h3-12,23H,1-2,13-18H2,(H2,29,30,31,32,33);2*1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRDBGMJEPGXQHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.CS(=O)(=O)O.C=CCNC1=NC(=NC(=N1)N2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)NCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H37F2N7O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27469-53-0 (Parent), 75-75-2 (Parent)
Record name Almitrine mesylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029608499
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5057703
Record name Almitrine dimethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5057703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

669.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Almitrine mesylate

CAS RN

29608-49-9
Record name Almitrine mesylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029608499
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Almitrine dimethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5057703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-diallyl-6-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-1,3,5-triazine-2,4-diamine dimethanesulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.191
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALMITRINE MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RY6V6XM8T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Almitrine mesylate
Reactant of Route 2
Reactant of Route 2
Almitrine mesylate
Reactant of Route 3
Reactant of Route 3
Almitrine mesylate
Reactant of Route 4
Reactant of Route 4
Almitrine mesylate
Reactant of Route 5
Reactant of Route 5
Almitrine mesylate
Reactant of Route 6
Reactant of Route 6
Almitrine mesylate

Citations

For This Compound
16
Citations
SA Bagabir, NK Ibrahim, HA Bagabir… - Journal of Infection and …, 2022 - Elsevier
… It is also discovered that roflumilast and almitrine mesylate are expected to show an inhibitory outcome. Furthermore, according to the procedure of Hu et al. a list of ten target drugs that …
Number of citations: 46 www.sciencedirect.com
L Papazian - wikijournalclub.org
… Prone position or inhaled NO or almitrine mesylate: 33% … Use of corticosteroids, prone position, use of inhaled NO, or IV almitrine mesylate did not affect the 90 day mortality …
Number of citations: 4 wikijournalclub.org
L Papazian, JM Forel, A Gacouin… - … England Journal of …, 2010 - Mass Medical Soc
Background In patients undergoing mechanical ventilation for the acute respiratory distress syndrome (ARDS), neuromuscular blocking agents may improve oxygenation and decrease …
Number of citations: 578 www.nejm.org
P Vaishnavi, J Agnishwar, K Padmanathan… - Preprints. org …, 2020 - researchgate.net
… For instance, HIV inhibitor abacavir, and the respiratory stimulants, almitrine mesylate and roflumilast. A data-driven model is proposed in this work for drug repurposing through a …
Number of citations: 33 www.researchgate.net
K Kaushal, P Sarma, SV Rana, B Medhi… - Journal of …, 2022 - Taylor & Francis
To elucidate the role of artificial intelligence (AI) in therapeutics for coronavirus disease 2019 (COVID-19). Five databases were searched (December 2019–May 2020). We included …
Number of citations: 27 www.tandfonline.com
WHOTR Ser - Drug Safety, 1999 - drugfuture.com
Obesity results from an imbalance between energy intake and energy expenditure and increases the risk of cardiovascular disease, diabetes mellitus, gallstones, respiratory disease, …
Number of citations: 2 www.drugfuture.com
DO Wilson, MH Sanders… - Archives of internal …, 1987 - jamanetwork.com
… such as doxapram, tricyclic compounds such as protriptyline, methylxanthines such as theophylline and caffeine, and peripheral chemoreceptor agonists such as almitrine mesylate.31 …
Number of citations: 20 jamanetwork.com
F Hu, J Jiang, P Yin - Biomolecules, 2022 - mdpi.com
… In our predictions, almitrine mesylate, which is a respiratory stimulant that enhances respiration, was used in the treatment of chronic obstructive pulmonary disease. Roflumilast has anti-…
Number of citations: 67 www.mdpi.com
AS Slutsky - N Engl J Med, 1948 - jvsmedicscorner.com
… Procedure when oxygenation goal not achieved despite adjustments to FiO2 and PEEP: use inhaled nitric oxide, almitrine mesylate, prone positioning, or any combination thereof …
Number of citations: 2 www.jvsmedicscorner.com
C Pires - Journal of Personalized Medicine, 2021 - mdpi.com
… Almitrine mesylate Almitrine is a respiratory stimulant that enhances respiration by acting as an agonist of peripheral chemoreceptors located on the carotid bodies. It is used in the …
Number of citations: 10 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.